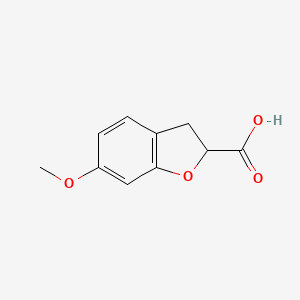

6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .

Analyse Chemischer Reaktionen

6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Synthesis:

6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows for the derivation of more complex benzofuran derivatives that exhibit potential pharmacological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry .

Biological Research Applications

Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity:

The compound has shown promising results against a range of microbial pathogens. Its efficacy as an antimicrobial agent positions it as a candidate for further development in treating infections caused by resistant strains of bacteria .

Anticancer Properties:

this compound has been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the NF-κB pathway, which plays a critical role in cancer progression and inflammation. By modulating inflammatory responses and inhibiting pro-inflammatory cytokines, the compound may reduce tumor growth and metastasis .

Case Study: Anticancer Activity

A study synthesized various benzofuran derivatives based on this compound and assessed their cytotoxic activities against multiple human cancer cell lines. The results indicated potent cytotoxic effects at low micromolar concentrations against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells .

Medical Applications

Therapeutic Potential:

The therapeutic applications of this compound are being explored in the context of drug development. Its ability to inhibit key biochemical pathways involved in disease progression makes it a candidate for developing new treatments for various conditions, including cancer and inflammatory diseases .

Industrial Applications

Material Development:

In industry, this compound is utilized in the development of new materials due to its unique chemical properties. It acts as a precursor for synthesizing other industrially relevant chemicals, contributing to advancements in material science .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Hydroxyl group instead of methoxy | Increased polarity may affect biological activity |

| Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate | Methyl ester derivative | Potentially different pharmacokinetics |

| 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid | Different positioning of methoxy group | May exhibit distinct biological profiles |

This table illustrates how slight modifications can lead to different biological activities and applications.

Wirkmechanismus

The mechanism of action of 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Additionally, its anticancer activity is associated with the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

6-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

2,3-dihydrobenzofuran: This compound lacks the methoxy and carboxylic acid functional groups, making it less versatile in terms of chemical reactivity and biological activity.

6-methoxybenzofuran:

2,3-dihydrobenzofuran-2-carboxylic acid: This compound lacks the methoxy group, which may affect its pharmacological properties and reactivity.

The unique combination of the methoxy and carboxylic acid groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biologische Aktivität

6-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a bicyclic compound characterized by a benzofuran structure with a methoxy group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 194.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it has been investigated for its anticancer properties and other pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in cancer progression and inflammation. The inhibition of this pathway can lead to reduced cell survival and proliferation in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Pro-inflammatory Cytokines : By modulating inflammatory responses, the compound can potentially reduce tumor growth and metastasis.

- Interaction with Biochemical Pathways : It interacts with several key biochemical pathways that are involved in cell signaling and metabolism, contributing to its diverse pharmacological activities .

Structure-Activity Relationship (SAR)

A systematic study of the structure-activity relationship has identified critical structural elements that maintain the compound's potency and selectivity. Variations in the methoxy and carboxylic acid groups can significantly influence its biological profile and therapeutic potential .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Hydroxyl group instead of methoxy | Increased polarity may affect biological activity |

| Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate | Methyl ester derivative | Potentially different pharmacokinetics |

| 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid | Different positioning of methoxy group | May exhibit distinct biological profiles |

This table illustrates how slight modifications can lead to different biological activities and applications.

Cancer Cell Line Studies

Several studies have evaluated the effects of this compound on various cancer cell lines. For instance:

- Breast Cancer Models : The compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, leading to increased apoptosis rates.

- Lung Cancer Studies : In A549 lung cancer cells, treatment with this compound resulted in decreased cell viability and inhibited migration.

These findings highlight its potential as an effective agent in cancer treatment protocols.

In Vivo Studies

In animal models, particularly using Syrian hamsters and male Beagle dogs, derivatives of this compound have shown promising results in lowering cholesterol and triglyceride levels at doses significantly lower than those required for existing treatments like fenofibrate . This suggests that it may have broader applications beyond oncology.

Eigenschaften

IUPAC Name |

6-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-3,5,9H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCKPKFAFHUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(O2)C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.